Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, which was discovered near the Kasuga shrine in Nara, Japan. This compound was identified by Hamao Umezawa, who also discovered other notable antibiotics such as kanamycin and bleomycin. Initially, kasugamycin was recognized for its ability to inhibit the growth of fungi responsible for rice blast disease, a significant threat to rice crops. Over time, it has also been found to exhibit antibacterial properties, particularly against certain strains of bacteria .
Kasugamycin belongs to the class of aminoglycoside antibiotics. This group is characterized by their mechanism of action, which involves binding to ribosomal RNA and inhibiting protein synthesis in bacteria . Other members of the aminoglycoside class include streptomycin, gentamicin, and neomycin, many of which are used in both human and veterinary medicine .
The synthesis of kasugamycin primarily occurs through a fermentation process involving Streptomyces kasugaensis. A typical fermentation medium might include components such as corn starch, bean cake powder, sodium chloride, and soybean oil. The fermentation process is conducted at approximately 28 °C with continuous shaking for about seven days to facilitate microbial growth and metabolite production .
After fermentation, kasugamycin is extracted from the culture medium. The extraction process often involves acidification followed by purification steps to isolate the compound in its hydrochloride form. The yield can reach significant concentrations, with reports indicating levels as high as 25,000 micrograms per milliliter in the fermentation broth .
The molecular formula of kasugamycin is for its hydrochloride form, with a molecular weight of approximately 415.82 g/mol. The structure features multiple hydroxyl groups and an amino group that contribute to its solubility and biological activity .
Kasugamycin hydrochloride appears as a white crystalline solid that melts with decomposition at temperatures between 236 °C and 239 °C. Its solubility varies with pH; it is more soluble in alkaline conditions than in neutral or acidic environments .
Kasugamycin primarily acts by inhibiting protein synthesis in bacteria through its interaction with the ribosomal subunits. It binds specifically to the 30S ribosomal subunit, disrupting the mRNA-tRNA codon-anticodon interaction during translation initiation .
The binding site for kasugamycin on the ribosome has been characterized using X-ray crystallography. It occupies a region within the messenger RNA channel of the ribosome, influencing the positioning of tRNA and thereby inhibiting protein synthesis effectively .
Kasugamycin has several scientific uses:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5